molecular formula C7H12N2O B14521530 2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 62539-85-9

2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14521530
CAS No.: 62539-85-9
M. Wt: 140.18 g/mol
InChI Key: PSTXLEGIXFGFDX-UHFFFAOYSA-N
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Description

2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains both an aziridine and an oxazole ring Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while oxazoles are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the formation of the aziridine ring followed by the construction of the oxazole ring. One common method involves the alkylation of aziridine with ethyl groups, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while nucleophilic substitution can produce various aziridine derivatives .

Scientific Research Applications

2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved often depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the combination of both aziridine and oxazole rings in its structure.

Properties

CAS No.

62539-85-9

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1-ethylaziridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C7H12N2O/c1-2-9-5-6(9)7-8-3-4-10-7/h6H,2-5H2,1H3

InChI Key

PSTXLEGIXFGFDX-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1C2=NCCO2

Origin of Product

United States

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